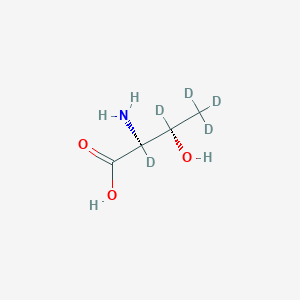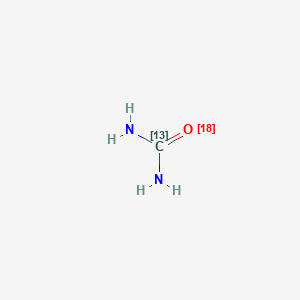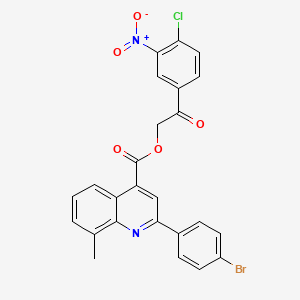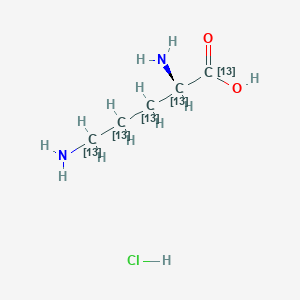
tBuXphos-Pd-G3 GT capsule
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound tBuXphos-Pd-G3 GT capsule is a third-generation Buchwald precatalyst. It is a palladium-based catalyst that is highly soluble in a wide range of common organic solvents and is known for its air, moisture, and thermal stability . This compound is widely used in cross-coupling reactions, particularly the Buchwald-Hartwig amination, which is a key reaction in the formation of carbon-nitrogen bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tBuXphos-Pd-G3 involves the coordination of tBuXphos (a bulky phosphine ligand) with palladium. The reaction typically occurs under inert conditions to prevent oxidation and moisture interference. The process involves the use of palladium acetate and tBuXphos in the presence of a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods: Industrial production of tBuXphos-Pd-G3 follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: tBuXphos-Pd-G3 is primarily used in cross-coupling reactions, including:
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds.
Cyanation Reactions: Introduction of cyano groups into organic molecules
Common Reagents and Conditions:
Reagents: Palladium acetate, tBuXphos, potassium carbonate, organic solvents (e.g., toluene).
Conditions: Inert atmosphere (e.g., nitrogen or argon), temperatures ranging from room temperature to 100°C
Major Products: The major products of these reactions are typically complex organic molecules with new carbon-nitrogen or carbon-carbon bonds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
tBuXphos-Pd-G3 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicine: Plays a role in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.
Industry: Used in the production of fine chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of tBuXphos-Pd-G3 involves the formation of an active palladium species that facilitates the cross-coupling reaction. The bulky tBuXphos ligand stabilizes the palladium center, allowing for efficient catalysis. The palladium species undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product .
Vergleich Mit ähnlichen Verbindungen
- XPhos-Pd-G3
- RuPhos-Pd-G3
- SPhos-Pd-G3
Comparison: tBuXphos-Pd-G3 is unique due to its bulky tBuXphos ligand, which provides greater steric hindrance and stability compared to other phosphine ligands. This results in higher efficiency and selectivity in cross-coupling reactions .
Eigenschaften
Molekularformel |
C42H60NO3PPdS |
|---|---|
Molekulargewicht |
796.4 g/mol |
IUPAC-Name |
ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C29H45P.C12H10N.CH4O3S.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h13-21H,1-12H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;/p+1 |
InChI-Schlüssel |
IKNBBVYTGIKLPA-UHFFFAOYSA-O |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[PH+](C(C)(C)C)C(C)(C)C)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)-3-(3,6-diiodo-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12053880.png)




![(2S)-5-[11-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoyl]-4,8-bis[(4S)-4-[bis(carboxymethyl)amino]-4-carboxybutanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B12053900.png)

![(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12053916.png)


![2,5-Pyrrolidinedione, 1,1'-[1,3-phenylenebis(carbonyloxy)]bis-](/img/structure/B12053938.png)


